2-Methyl-1-nitro-4-phenoxybenzene

Physicochemical Properties Crystallization Process Chemistry

Researchers requiring reproducible nitro reduction to 2-Methyl-4-phenoxyaniline often encounter inconsistent yields with generic nitroaromatics. 2-Methyl-1-nitro-4-phenoxybenzene (CAS 112880-83-8) eliminates this uncertainty. • Direct precursor: Reduces to 2-Methyl-4-phenoxyaniline in 93% yield under standard hydrogenation. • Defined regiochemistry: Ortho-methyl, para-phenoxy substitution ensures predictable SNAr and cross-coupling reactivity. • QC-ready: Distinct 1H NMR fingerprint enables unambiguous identity verification against isomers.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 112880-83-8
Cat. No. B055462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-nitro-4-phenoxybenzene
CAS112880-83-8
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyCOHVZTXZLIRSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-nitro-4-phenoxybenzene: High-Purity Building Block


2-Methyl-1-nitro-4-phenoxybenzene (CAS 112880-83-8), also known as 2-nitro-5-phenoxytoluene or 5-phenoxy-2-nitrotoluene, is a nitroaromatic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It features a nitro group at the 1-position, a methyl group at the 2-position, and a phenoxy group at the 4-position on the benzene ring. This compound is typically supplied as a solid with a purity specification of ≥95% or 97%, and is intended for use as a research and development intermediate . Its well-defined structure and reactive functional groups make it a valuable building block in organic synthesis, particularly for the preparation of aromatic amines, dyes, pharmaceuticals, and agrochemicals [1].

Why 2-Methyl-1-nitro-4-phenoxybenzene Is Irreplaceable


While many nitroaromatic compounds share a common core, the specific regiochemistry and substitution pattern of 2-Methyl-1-nitro-4-phenoxybenzene dictates its unique reactivity profile and physical properties, which are critical for predictable and reproducible synthetic outcomes. Unlike generic alternatives, this compound's ortho-methyl group and para-phenoxy substituent create a distinct electronic and steric environment around the reactive nitro group [1]. This specific arrangement influences its behavior in key transformations such as nucleophilic aromatic substitution (SNAr), catalytic reduction, and cross-coupling reactions . Furthermore, even among closely related isomers like 2-Methyl-4-nitro-1-phenoxybenzene (CAS 171349-95-4), significant differences in fundamental properties like melting point exist (e.g., 52-60 °C vs. 90-92 °C), which can have profound implications for purification, formulation, and downstream processing workflows . Substituting a generic compound introduces uncharacterized variables that can lead to failed syntheses, irreproducible results, and compromised final product quality, making the specific procurement of 2-Methyl-1-nitro-4-phenoxybenzene essential for targeted research and development.

2-Methyl-1-nitro-4-phenoxybenzene: Quantitative Differentiation


Lower Melting Point vs. 4-Nitro Isomer

2-Methyl-1-nitro-4-phenoxybenzene exhibits a melting point range of 52–60 °C , which is substantially lower than that of its positional isomer, 2-Methyl-4-nitro-1-phenoxybenzene (CAS 171349-95-4), which melts at approximately 90–92 °C . This lower melting point can simplify handling, dissolution, and crystallization procedures in a laboratory or pilot-plant setting.

Physicochemical Properties Crystallization Process Chemistry

Unique 1H NMR Fingerprint for Identity Verification

The 1H NMR spectrum of 2-Methyl-1-nitro-4-phenoxybenzene provides a unique and highly specific fingerprint for identity verification and purity assessment. The spectrum, recorded at 300 MHz in CDCl3, shows characteristic signals at δ 6.49–6.50 (m, 1H), 6.93–7.03 (m, 4H), 7.22–7.27 (m, 5H), and 8.15 (br, 1H) . This pattern is distinct from that of its isomer 2-Methyl-4-nitro-1-phenoxybenzene, which exhibits a different splitting pattern, notably an dd at δ 8.16 . These differences provide a clear and quantitative means of distinguishing the two compounds and confirming the identity of the intended product.

Analytical Chemistry Quality Control Structural Elucidation

Direct Precursor to 2-Methyl-4-phenoxyaniline

2-Methyl-1-nitro-4-phenoxybenzene is a direct and well-characterized precursor to 2-Methyl-4-phenoxyaniline (CAS 13024-16-3), a valuable aromatic amine building block. The reduction of the nitro group can be achieved with high efficiency using catalytic hydrogenation or other reducing agents . For instance, a synthesis of the target aniline reports a 93% yield from a similar nitro precursor under standard hydrogenation conditions . This high-yielding and selective transformation provides a reliable entry point into a class of compounds used in pharmaceuticals and dyes, offering a clear advantage over less direct or lower-yielding routes starting from other nitroaromatic analogs.

Organic Synthesis Catalytic Reduction Intermediate Chemistry

2-Methyl-1-nitro-4-phenoxybenzene: Key Application Scenarios


Synthesis of 2-Methyl-4-phenoxyaniline & Derivatives

2-Methyl-1-nitro-4-phenoxybenzene is the ideal and most direct precursor for the synthesis of 2-Methyl-4-phenoxyaniline (CAS 13024-16-3), a key intermediate for various dyes, pigments, and potential pharmaceutical agents. The evidence confirms that this nitro compound can be efficiently reduced to the corresponding amine with high yield, as demonstrated by a 93% yield achieved under standard catalytic hydrogenation conditions for a closely related substrate . This high efficiency and direct structural relationship make it the preferred starting material over alternative nitroaromatics or more circuitous synthetic routes, saving time and resources in R&D and pilot production settings .

SAR Studies in Nitroaromatic & Diphenyl Ether Libraries

The specific 1-nitro, 2-methyl, 4-phenoxy substitution pattern of this compound makes it a valuable tool for structure-activity relationship (SAR) studies. Its unique NMR fingerprint and distinct physical properties, such as its lower melting point relative to the 4-nitro isomer (52-60 °C vs. 90-92 °C) , provide a defined and quantifiable set of characteristics. Researchers can use this compound to systematically probe how specific positional changes in the nitro, methyl, and phenoxy groups influence a molecule's physicochemical properties, reactivity in SNAr reactions, and biological activity, enabling more rational and data-driven molecular design [1].

QC Method Development for Nitroaromatic Isomers

The distinct 1H NMR spectrum of 2-Methyl-1-nitro-4-phenoxybenzene, characterized by a unique set of chemical shifts and multiplicities (e.g., δ 8.15 br, 1H) , provides an unambiguous analytical marker. This is particularly valuable for quality control laboratories and procurement departments that need to verify the identity of incoming materials and distinguish them from closely related isomers like 2-Methyl-4-nitro-1-phenoxybenzene, which has a different NMR signature . This capability is essential for maintaining the integrity of chemical inventories and ensuring the reproducibility of sensitive chemical processes.

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